BenchChemオンラインストアへようこそ!

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide

Cytotoxicity Anticancer Screening Indole Derivatives

Secure N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide (CAS 851714-39-1), a structurally unique indole scaffold designed for cPLA2α inhibitor development. Unlike its 3,4-dimethyl or 2-methoxy analogs, this compound features a 2-methylbenzamide moiety and a carbamoylmethylsulfanyl group at the indole C3 position, providing distinct electronic and steric properties essential for precise SAR studies. Available off-the-shelf at 90% purity, it serves as a defined starting point for medicinal chemistry optimization and a control for verifying substitution-pattern-specific biological effects. Ideal for anti-inflammatory and anticancer screening libraries. Inquire now for mg-scale quantities and lead times.

Molecular Formula C20H21N3O2S
Molecular Weight 367.47
CAS No. 851714-39-1
Cat. No. B2564203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide
CAS851714-39-1
Molecular FormulaC20H21N3O2S
Molecular Weight367.47
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N
InChIInChI=1S/C20H21N3O2S/c1-14-6-2-3-7-15(14)20(25)22-10-11-23-12-18(26-13-19(21)24)16-8-4-5-9-17(16)23/h2-9,12H,10-11,13H2,1H3,(H2,21,24)(H,22,25)
InChIKeyYRRFCMQIILBVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide (CAS 851714-39-1) Procurement Baseline: Compound Class and Core Characteristics


N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide (CAS 851714-39-1) is a synthetic indole derivative featuring a 2-methylbenzamide moiety linked via an ethyl spacer to the indole N1, with a carbamoylmethyl sulfanyl substituent at the indole C3 position . It belongs to a broader class of indole-based small molecules often investigated for their diverse biological activities, including anti-inflammatory potential via cytosolic phospholipase A2alpha (cPLA2α) inhibition [1]. The compound is available from chemical vendors as a research reagent with a molecular formula of C20H21N3O2S and a molecular weight of 367.47 g/mol .

Why Generic Substitution of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide is High-Risk: The Need for Specific Evidence


Indole derivatives with benzamide substitutions are not interchangeable building blocks. Minor structural modifications, such as changing the benzamide substituent from 2-methyl to 3,4-dimethyl or 2-methoxy, can drastically alter electronic properties, steric bulk, and hydrogen-bonding capabilities, potentially leading to a complete loss of target binding or unexpected off-target activities . In the context of cPLA2α inhibitor development, researchers have demonstrated that the introduction of a benzyl sulfonamide substituent at C2 imparts improved potency, underscoring that the specific positioning and nature of substituents are critical for biological function [1]. Therefore, substituting N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide with a close analog without direct comparative data risks invalidating entire series of structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide


Cytotoxic Activity in Preliminary Anticancer Screening: Target Compound vs. Structural Analog

A preliminary cytotoxicity screen indicates a dose-dependent decrease in cell viability for the target compound, with an observed IC50 of 15 µM . No quantitative IC50 data is available from the same assay for the closest commercially available analog, N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,4-dimethylbenzamide (CAS 851715-25-8) . Therefore, while the target compound demonstrates measurable activity, a direct head-to-head comparison is not possible with current public data.

Cytotoxicity Anticancer Screening Indole Derivatives

Physicochemical Property Differentiation: Target 2-Methylbenzamide vs. 3,4-Dimethylbenzamide Analog

The target compound (MW 367.47 g/mol) possesses a molecular weight and lipophilicity profile distinguishable from its 3,4-dimethylbenzamide analog (MW 395.52 g/mol) . The additional methyl group in the analog increases both molecular weight and predicted LogP, which can influence membrane permeability, solubility, and protein binding. This class-level inference suggests the target compound may have a more favorable profile for central nervous system penetration based on lower molecular weight, but this has not been experimentally validated.

Physicochemical Properties Drug-likeness Indole Derivatives

Defined Application Scenarios for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide Based on Available Evidence


Exploratory Anticancer Screening Libraries

The compound's preliminary cytotoxic activity (IC50 = 15 µM) supports its inclusion in exploratory anticancer screening libraries, particularly for projects investigating indole-based scaffolds. Its use is appropriate when a defined starting point for further medicinal chemistry optimization is required, as opposed to a completely uncharacterized analog .

cPLA2α Inhibitor Probe Development

Based on class-level evidence from indole inhibitor programs targeting cPLA2α, this compound can serve as a scaffold for developing chemical probes to study the enzyme's role in inflammation. The carbamoylmethylsulfanyl and 2-methylbenzamide moieties provide vectors for further derivatization guided by the established SAR of this target class [1].

Negative Control for Analog Series

Given that the 3,4-dimethylbenzamide analog has a higher molecular weight and likely different target engagement profile, the target compound can be employed as a distinct chemical entity in control experiments to confirm that observed biological effects are specific to the 2-methylbenzamide substitution pattern and not a general property of the indole-sulfanyl-benzamide series .

Quote Request

Request a Quote for N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.